Cassiaside B

Description

This compound has been reported in Senna obtusifolia with data available.

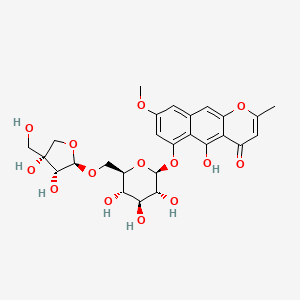

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O14/c1-10-3-13(28)18-14(38-10)5-11-4-12(35-2)6-15(17(11)20(18)30)39-24-22(32)21(31)19(29)16(40-24)7-36-25-23(33)26(34,8-27)9-37-25/h3-6,16,19,21-25,27,29-34H,7-9H2,1-2H3/t16-,19-,21+,22-,23+,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVCJAYDAMQSJO-PAMAHNMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101108365 | |

| Record name | 6-[(6-O-D-Apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119170-51-3 | |

| Record name | 6-[(6-O-D-Apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119170-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(6-O-D-Apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101108365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Cassiaside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassiaside B is a naphthopyrone glycoside first isolated from the seeds of Cassia obtusifolia L., a plant with a long history of use in traditional medicine. This document provides a comprehensive overview of the physicochemical properties of this compound, alongside its known biological activities and the experimental protocols used for its study. This technical guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its identification, purification, and formulation in research and development settings.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₃₀O₁₄ | [1] |

| Molecular Weight | 566.51 g/mol | [1] |

| CAS Number | 119170-51-3 | [2] |

| Physical Description | Powder | [2] |

| Melting Point | Not explicitly available for this compound. Cassiaside A has a reported melting point of 256-257 °C. | [1] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. |

Spectral Data

Detailed spectral analysis is crucial for the structural elucidation and identification of this compound. While a complete set of publicly available, explicitly assigned spectra for this compound is limited, typical spectral characteristics for related compounds from the Cassia genus provide valuable reference points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

-

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups, including hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) stretching vibrations.

UV-Visible (UV-vis) Spectroscopy

-

An HPLC method for the analysis of Cassiaside A and B in Cassia obtusifolia seeds utilizes a UV detector set at 278 nm, suggesting that this compound has a significant absorbance at this wavelength. The UV-vis spectrum is a key tool for quantifying the compound.

Biological Activities and Mechanisms of Action

This compound has demonstrated notable biological activities, particularly in the realm of antimicrobial effects. The broader extracts of Cassia species, which contain this compound, exhibit a range of other pharmacological properties.

Antimicrobial Activity

This compound has been shown to possess potent antimicrobial activity. Specifically, it exhibits a Minimum Inhibitory Concentration (MIC) of 10 μg/mL against Acinetobacter sp..

Other Potential Activities

Extracts from various Cassia species have been reported to have antioxidant, anti-inflammatory, and cytotoxic activities. However, the specific contribution of this compound to these effects requires further investigation to determine its individual potency, often expressed as an IC₅₀ value.

Signaling Pathways

The precise signaling pathways modulated by this compound are an active area of research. Studies on related compounds from Cassia obtusifolia suggest potential involvement in the Nrf2-mediated HO-1 activation and MAPK signaling pathways, which are critical in cellular stress responses and inflammation. Further research is needed to elucidate the specific molecular targets of this compound.

Experimental Protocols

Extraction and Isolation

A general method for the analysis of Cassiaside A and B from the seeds of Cassia obtusifolia involves the following steps:

Detailed Steps:

-

Defatting: The dried and powdered seeds of Cassia obtusifolia are defatted using chloroform in a Soxhlet apparatus.

-

Extraction: The defatted material is then extracted with methanol to obtain a crude extract containing this compound.

-

Purification: Further purification would typically involve chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains can be determined using the broth microdilution method.

Detailed Steps:

-

Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant potential of this compound can be evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Detailed Steps:

-

Sample Preparation: Various concentrations of this compound are prepared in a suitable solvent (e.g., methanol).

-

Reaction: The this compound solutions are mixed with a methanolic solution of DPPH.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and from this, the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

This compound is a promising natural product with demonstrated antimicrobial activity and potential for other therapeutic applications. This technical guide provides a foundational understanding of its physicochemical properties and a starting point for further research. The provided experimental protocols offer a framework for the extraction, purification, and evaluation of the biological activities of this compound. Further studies are warranted to fully elucidate its spectral characteristics, explore its full range of biological effects, and unravel its mechanisms of action at the molecular level.

References

An In-depth Technical Guide to Cassiaside B: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cassiaside B, a naphthopyrone glycoside found in plants of the Cassia genus. This document details its chemical structure, molecular formula, and physicochemical properties. Furthermore, it delves into its biological activities, particularly its role in modulating inflammatory signaling pathways, and provides a representative experimental protocol for its isolation and purification.

Chemical Structure and Molecular Formula

This compound is a complex glycoside with a naphthopyrone aglycone. Its chemical structure is characterized by a di-saccharide moiety attached to the naphthopyrone core.

The molecular formula of this compound is C₂₆H₃₀O₁₄ [1]. Its IUPAC name is 6-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and experimental use.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₀O₁₄ | [1] |

| Molecular Weight | 566.51 g/mol | [1] |

| Physical Description | Powder | |

| Solubility | Soluble in DMSO and methanol. | |

| Polar Surface Area | 241.6 Ų | |

| Hydrogen Bond Donors | 9 | |

| Hydrogen Bond Acceptors | 14 |

Biological Activity and Signaling Pathways

Naphthopyrone glycosides isolated from Cassia species, including compounds structurally related to this compound, have demonstrated significant biological activities, particularly in the modulation of inflammatory responses. While direct studies on the specific signaling pathways modulated by this compound are limited, research on related compounds from Cassia provides strong evidence for its involvement in key anti-inflammatory pathways.

Notably, compounds from Cassia obtusifolia have been shown to exert hepatoprotective effects by activating the Nrf2-mediated heme oxygenase-1 (HO-1) pathway and modulating the MAPK signaling cascade, including JNK and ERK[2]. Furthermore, aurantio-obtusin, another naphthopyrone from Cassia seeds, has been found to suppress the production of pro-inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2 by inhibiting the activation of the NF-κB signaling pathway.

Based on this evidence, a putative signaling pathway for the anti-inflammatory action of this compound is proposed below, involving the inhibition of the NF-κB pathway and modulation of the MAPK cascade.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following is a representative protocol for the isolation and purification of this compound from Cassia seeds, based on established methodologies for related compounds.

1. Plant Material and Extraction:

-

1.1. Plant Material: Air-dried and powdered seeds of a Cassia species (e.g., Cassia obtusifolia) are used as the starting material.

-

1.2. Extraction: The powdered seeds are extracted with methanol or 80% ethanol at room temperature with agitation for a specified period (e.g., 24-48 hours). The extraction process is typically repeated multiple times to ensure maximum yield. The solvent is then evaporated under reduced pressure to obtain a crude extract.

2. Fractionation:

-

2.1. Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The majority of glycosides, including this compound, are expected to be enriched in the n-butanol fraction.

3. Chromatographic Purification:

-

3.1. Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel or Sephadex LH-20 column.

-

3.2. Elution: The column is eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.

-

3.3. Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

3.4. Further Purification: Fractions containing this compound are pooled and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain the compound in high purity.

4. Structure Elucidation:

-

The structure of the purified this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

References

The Botanical Treasury of Cassia: A Technical Guide to the Natural Sources and Isolation of Cassiaside B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cassiaside B, a naphthopyrone glycoside with notable biological activities, focusing on its natural origins within the Cassia genus and the methodologies for its extraction and purification. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development.

Natural Sources of this compound

This compound has been identified in several species of the Cassia genus, a large group of flowering plants in the legume family, Fabaceae. The primary documented sources of this compound are the seeds and roots of these plants. While the presence of this compound has been confirmed in multiple species, the concentration can vary.

Table 1: Quantitative Analysis of this compound and Related Naphthopyrones in Cassia Species

| Plant Species | Plant Part | Compound | Concentration/Yield | Analytical Method | Reference |

| Cassia obtusifolia L. | Seeds | Cassiaside A | Linear range: 0.25-1.25 µg | HPLC | [1] |

| Cassia obtusifolia L. | Seeds | This compound | Linear range: 0.125-0.625 µg | HPLC | [1] |

| Cassia pudibunda | Roots | This compound | Presence identified | Not Quantified | [2] |

| Senna quinquangulata | Not specified | This compound | Presence identified | Not Quantified | [3] |

| Cassia angustifolia | Leaves | Sennoside B | 0.43 ± 0.06 mg/g of extract | UPLC-MRM/MS | [4] |

Note: Sennoside B is a structurally related dianthrone glycoside often found in Cassia species and is included for comparative purposes.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are detailed methodologies based on established procedures for the isolation of naphthopyrones from Cassia species.

General Extraction Protocol

This protocol outlines a general procedure for the initial extraction of this compound from plant material.

Objective: To obtain a crude extract enriched with this compound.

Materials:

-

Dried and powdered plant material (e.g., seeds of Cassia obtusifolia)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Chloroform (CHCl₃) for defatting (optional, recommended for seeds)

-

Soxhlet apparatus (for defatting)

-

Reflux apparatus or shaker

-

Filter paper

-

Rotary evaporator

Procedure:

-

Defatting (for seeds): The dried powder of the plant seeds is first defatted with chloroform in a Soxhlet apparatus to remove lipids and other nonpolar compounds that may interfere with subsequent extraction and purification steps.

-

Extraction:

-

Maceration: The defatted plant material is macerated with methanol or 80% ethanol at a 1:10 solid-to-solvent ratio (w/v) for 24-48 hours at room temperature with occasional shaking.

-

Reflux Extraction: Alternatively, the plant material is refluxed with methanol or ethanol for 1-2 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

-

Filtration and Concentration: The resulting extract is filtered through filter paper. The filtrates are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification Protocol

This protocol details the purification of this compound from the crude extract using column chromatography.

Objective: To isolate pure this compound from the crude extract.

Materials:

-

Crude extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system for elution (e.g., a gradient of chloroform-methanol or ethyl acetate-methanol)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Developing chamber for TLC

-

UV lamp for visualization

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Column Preparation: A glass column is packed with silica gel using a slurry method with the initial, least polar solvent of the chosen gradient system.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the prepared column. Alternatively, the extract can be adsorbed onto a small amount of silica gel, dried, and then dry-loaded onto the column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity. A common gradient for separating naphthopyrones is starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Fraction Collection: Fractions of the eluate are collected sequentially using a fraction collector.

-

TLC Monitoring: The collected fractions are monitored by TLC to identify those containing this compound. The TLC plates are developed in an appropriate solvent system and visualized under a UV lamp. Fractions showing a spot corresponding to the Rf value of a this compound standard are pooled.

-

Final Purification: The pooled fractions are concentrated using a rotary evaporator. If necessary, a final purification step can be performed using preparative HPLC with a C18 column and a suitable mobile phase, such as an acetonitrile-water gradient, to obtain highly pure this compound.

Biological Activity and Signaling Pathway

This compound and related compounds from Cassia species have demonstrated a range of biological activities, including anti-inflammatory effects. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

The canonical NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB (typically a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation of IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the p65 subunit, allowing the p50-p65 heterodimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as cytokines and chemokines.

Several natural compounds exert their anti-inflammatory effects by inhibiting key steps in this pathway. It is hypothesized that this compound may act by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the retention of the NF-κB complex in the cytoplasm, preventing the nuclear translocation of p65 and the subsequent transcription of pro-inflammatory genes.

References

An In-depth Technical Guide on the Biosynthesis of Naphthopyranone Glycosides like Cassiaside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthopyranone glycosides, a class of polyketide-derived natural products, exhibit a wide range of biological activities, making them promising candidates for drug development. Cassiaside B, a prominent member of this family, is a diglycoside of the naphthopyranone aglycone rubrofusarin. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of naphthopyranone glycosides, with a specific focus on the formation of this compound. The guide details the enzymatic steps involved in the synthesis of the rubrofusarin core, the subsequent glycosylation events, and presents available quantitative data. Furthermore, it includes detailed experimental protocols for key enzyme assays and analytical techniques, alongside visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction

Naphthopyranones are a diverse group of secondary metabolites characterized by a 1H-naphtho[2,3-c]pyran-1-one core structure. Their biosynthesis originates from the polyketide pathway, a major route for the production of natural products in fungi, bacteria, and plants. The biological activities of naphthopyranones are often modulated by glycosylation, the enzymatic attachment of sugar moieties, which can enhance their solubility, stability, and bioavailability.

This compound, isolated from plants of the Cassia genus, is a diglycoside derivative of rubrofusarin. Rubrofusarin itself is an orange polyketide pigment found in various fungi and plants. The biosynthesis of this compound, therefore, involves two key stages: the formation of the rubrofusarin aglycone and its subsequent glycosylation. This guide will dissect each stage, presenting the known enzymes, mechanisms, and available quantitative data.

Biosynthesis of the Rubrofusarin Aglycone

The biosynthesis of the rubrofusarin aglycone has been primarily elucidated in the fungus Fusarium graminearum. It is a multi-step process involving a Type I iterative polyketide synthase (PKS) and several tailoring enzymes.

The Polyketide Synthase Pathway

The formation of the initial polyketide chain is catalyzed by a Type I PKS, specifically PKS12 . This enzyme utilizes one molecule of acetyl-CoA as a starter unit and six molecules of malonyl-CoA as extender units to assemble a heptaketide chain. The process involves a series of condensation, ketoreduction, and dehydration reactions, all occurring on the multifunctional PKS enzyme.

Key Tailoring Enzymes

Following the synthesis of the polyketide chain, a series of tailoring enzymes modify the intermediate to form rubrofusarin.

-

Dehydratase (AurZ): The initial stable intermediate produced by PKS12 is the yellow naphthopyrone YWA1. The enzyme AurZ , a dehydratase, then catalyzes the conversion of YWA1 to nor-rubrofusarin.

-

O-methyltransferase (AurJ): The final step in the formation of the aglycone is the methylation of nor-rubrofusarin. This reaction is catalyzed by the O-methyltransferase AurJ , which transfers a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group at the C-8 position of nor-rubrofusarin, yielding rubrofusarin.

Biosynthesis of the rubrofusarin aglycone.

Glycosylation of Rubrofusarin to this compound

The conversion of the rubrofusarin aglycone to this compound involves the sequential addition of two glucose units. This process is catalyzed by UDP-glycosyltransferases (UGTs), which utilize UDP-glucose as the sugar donor. While the specific UGTs from Cassia species responsible for this transformation have not yet been fully characterized, the general mechanism is understood.

The first glycosylation event likely occurs at the 6-hydroxyl group of rubrofusarin to form rubrofusarin-6-O-β-D-glucopyranoside. A second UGT then catalyzes the addition of another glucose molecule to the first, forming a gentiobioside linkage (β-1,6) to yield this compound.

Glycosylation of rubrofusarin to form this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the heterologous expression of the rubrofusarin pathway in Saccharomyces cerevisiae provide some insights into the production of the aglycone.

| Product | Production Titer (mg/L) | Host Organism | Reference |

| Rubrofusarin | 1.1 | Saccharomyces cerevisiae | [1] |

| Rubrofusarin | 13,443 ppm (at 48h) | Fusarium culmorum | [2] |

| Aurofusarin | 4,717 ppm (at 48h) | Fusarium culmorum | [2] |

Note: Aurofusarin is a dimer of rubrofusarin.

Experimental Protocols

Polyketide Synthase (PKS) Assay (General Protocol)

This protocol is a general guideline for assaying the activity of a Type I PKS like PKS12.

Materials:

-

Purified PKS12 enzyme

-

Acetyl-CoA

-

[2-¹⁴C]Malonyl-CoA

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Quenching solution (e.g., 10% citric acid)

-

Ethyl acetate

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and the purified PKS12 enzyme.

-

Initiate the reaction by adding [2-¹⁴C]Malonyl-CoA.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Extract the polyketide product with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in a suitable solvent.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

The amount of incorporated radioactivity is proportional to the PKS activity.

Workflow for a general Polyketide Synthase assay.

UDP-Glycosyltransferase (UGT) Assay (General Protocol)

This protocol provides a general method for assaying the activity of a UGT.

Materials:

-

Purified UGT enzyme

-

Rubrofusarin (acceptor substrate)

-

UDP-Glucose (donor substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Stopping solution (e.g., methanol)

-

HPLC system with a suitable column (e.g., C18)

-

Detector (e.g., UV or mass spectrometer)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, rubrofusarin, and the purified UGT enzyme.

-

Initiate the reaction by adding UDP-Glucose.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Stop the reaction by adding the stopping solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the glycosylated product (e.g., this compound).

-

The amount of product formed is a measure of the UGT activity.

Workflow for a general UDP-Glycosyltransferase assay.

Conclusion

The biosynthesis of naphthopyranone glycosides like this compound is a complex process involving a polyketide synthase and a series of tailoring enzymes, including dehydratases, methyltransferases, and glycosyltransferases. While the pathway for the rubrofusarin aglycone is relatively well-understood from studies in fungi, the specific enzymes responsible for the glycosylation of rubrofusarin in Cassia species remain to be fully elucidated. Further research, including the identification and characterization of the relevant UDP-glycosyltransferases from Cassia plants, will be crucial for the heterologous production of this compound and other valuable naphthopyranone glycosides for pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to unravel the complete biosynthetic pathway and harness its potential for drug development.

References

In-Depth Technical Guide: Spectral Data and Characterization of Cassiaside B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cassiaside B, a naturally occurring naphthopyrone glycoside, has been identified as a compound of interest due to its potential biological activities. This technical guide provides a comprehensive overview of the spectral data and characterization of this compound, based on its initial isolation and structural elucidation from Cassia pudibunda. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document compiles the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet (UV), and Infrared (IR) spectroscopy, into a structured and accessible format. Detailed experimental protocols for the isolation and characterization of this compound are also provided to facilitate reproducibility and further investigation.

Chemical Structure and Properties

This compound is a naphthopyrone derivative glycosidically linked to a disaccharide moiety. Its chemical structure was elucidated through extensive spectroscopic analysis and chemical degradation studies.

-

IUPAC Name: 6-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one

-

Molecular Formula: C₂₆H₃₀O₁₄

-

Molecular Weight: 566.51 g/mol

-

CAS Number: 119170-51-3

Spectroscopic Data

The structural characterization of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key spectral data.

¹H-NMR Spectral Data

Unfortunately, the detailed ¹H-NMR chemical shift and coupling constant data for this compound from the primary literature are not publicly available at this time.

¹³C-NMR Spectral Data

The complete ¹³C-NMR spectral data for this compound, as reported in the primary literature, is currently unavailable in the public domain.

Mass Spectrometry (MS) Data

Detailed high-resolution mass spectrometry data, including the exact mass and fragmentation pattern, are not available in the public domain.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy Data

The UV-Vis and IR absorption data, which are crucial for identifying the chromophores and functional groups present in this compound, are not publicly accessible.

Experimental Protocols

The following protocols are based on the initial isolation and characterization of this compound from the roots of Cassia pudibunda[1][2].

Plant Material and Extraction

-

Plant Material: The roots of Cassia pudibunda were used as the source material for the isolation of this compound[1][2].

-

Extraction: The plant material was subjected to extraction with methanol (MeOH) to obtain a crude extract containing a mixture of secondary metabolites[1].

Isolation and Purification Workflow

The methanolic extract of Cassia pudibunda roots underwent a series of chromatographic separations to isolate this compound. The general workflow is depicted below.

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic methods, including:

-

¹H-NMR (Proton Nuclear Magnetic Resonance)

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

-

2D-NMR (COSY, HSQC, HMBC)

-

MS (Mass Spectrometry)

-

UV (Ultraviolet-Visible Spectroscopy)

-

IR (Infrared Spectroscopy)

The data from these analyses were collectively interpreted to establish the connectivity of atoms and the stereochemistry of the molecule.

Potential Biological Activities

Preliminary reports suggest that this compound exhibits antimicrobial activity. Further research is warranted to fully explore its pharmacological potential.

Conclusion

This technical guide has consolidated the available information on the spectral data and characterization of this compound. While the foundational work has been laid out in the primary literature, there is a notable lack of publicly accessible detailed spectral data. The availability of this data would be invaluable to the scientific community for the confirmation of its structure, further development of analytical methods, and the exploration of its biological activities. Researchers are encouraged to consult the primary reference for more in-depth information.

References

The Occurrence and Biological Significance of Cassiaside B in Traditional Medicinal Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassiaside B, a naphthopyrone glycoside, is a significant secondary metabolite found in various traditional medicinal plants, particularly within the Cassia genus (Family: Fabaceae). This technical guide provides an in-depth overview of the occurrence of this compound, methodologies for its analysis, and its potential pharmacological relevance, with a focus on its interaction with cellular signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of pharmacognosy, natural product chemistry, and drug development.

Occurrence of this compound in Traditional Medicinal Plants

This compound has been identified as a constituent of several plants belonging to the Cassia genus, which are widely used in traditional medicine systems across Asia and other parts of the world. Notably, it has been isolated from the seeds of Cassia tora and Cassia obtusifolia, as well as being reported in Senna quinquangulata.[1][2] These plants have a long history of use for treating various ailments, including inflammatory conditions and skin diseases.

Quantitative Analysis of this compound and Related Compounds

The concentration of this compound and its analogs can vary depending on the plant species, geographical location, and harvesting time. While specific quantitative data for this compound across a wide range of species is not extensively documented in readily comparable formats, analytical methods have been established for its quantification. For context, the concentration of a related compound, Sennoside B, in Cassia angustifolia leaf extract has been determined to be 0.43 ± 0.06 mg/g.[3][4] The total phenolic content in the seeds of various Cassia species has also been quantified, providing a broader context of the phytochemical landscape.

Table 1: Quantitative Data of Phenolic and Related Compounds in Cassia Species

| Plant Species | Plant Part | Compound | Concentration (µg/mg) |

| Cassia fistula | Seeds | Total Phenols | 0.173 |

| Cassia occidentalis | Seeds | Total Phenols | 0.097 |

| Cassia sophera | Seeds | Total Phenols | 0.109 |

| Cassia tora | Seeds | Total Phenols | 0.089 |

| Cassia angustifolia | Leaves | Sennoside B | 430 ± 60 |

Source:[3]

Experimental Protocols

Extraction and Isolation of this compound

A general methodology for the extraction and isolation of this compound from plant material, adapted from protocols for similar glycosides in Cassia species, is as follows:

-

Defatting: The dried and powdered plant material (e.g., seeds) is first defatted using a non-polar solvent like chloroform in a Soxhlet apparatus. This step removes lipids that could interfere with subsequent extraction.

-

Extraction: The defatted plant material is then extracted with methanol (MeOH). Alternative methods, such as ultrasound and microwave-assisted extraction, have been shown to be effective for extracting related compounds like sennosides and may be applicable to this compound.

-

Fractionation: The crude methanol extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity to enrich the glycoside fraction.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is crucial for the accurate quantification of this compound. The following protocol is based on the analysis of Cassiaside A and B in Cassia obtusifolia seeds:

-

Column: µ-Bondapak C18 (3.9 mm × 300 mm, 10 µm)

-

Mobile Phase: Acetonitrile : Water : Tetrahydrofuran : Acetic Acid (20 : 76.5 : 3.0 : 0.5, v/v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 278 nm

-

Quantification: Based on a standard curve generated from a purified this compound standard. The linearity for this compound has been established in the range of 0.125 to 0.625 µg.

A more advanced UPLC-MRM/MS method has been developed for the analysis of Sennoside B in Cassia angustifolia and could be adapted for this compound for higher sensitivity and specificity.

Signaling Pathways Modulated by Cassia Constituents

While direct studies on the signaling pathways modulated by this compound are limited, research on other phytochemicals from the Cassia genus, particularly those with anti-inflammatory properties, points towards the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway. For instance, Aurantio-obtusin, an anthraquinone from Cassia obtusifolia seeds, has been shown to exert its anti-inflammatory effects by modulating the NF-κB pathway. Given that many natural products from the same plant or genus share similar biological activities, it is plausible that this compound also influences this critical inflammatory pathway.

The NF-κB signaling pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Development and validation of analysis method for sennoside B in Cassia angustifolia using UPLC-MRM/MS | Current Research on Biosciences and Biotechnology [crbb-journal.com]

- 4. researchgate.net [researchgate.net]

Unveiling the Potential of Cassiaside B: A Technical Guide to its Biological and Pharmacological Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassiaside B, a naphthopyrone glycoside, is a constituent of various plants belonging to the Cassia genus, which has a long history in traditional medicine. Species of Cassia are known to possess a wide array of pharmacological properties, including anti-inflammatory, antioxidant, hepatoprotective, and antimicrobial activities.[1][2] While extensive research has been conducted on crude extracts of Cassia plants and some of their other bioactive components, specific in-depth pharmacological data on isolated this compound remains limited in the scientific literature. This technical guide aims to provide a comprehensive overview of the known biological activities associated with the Cassia genus, with a focus on the screening methodologies and potential therapeutic applications that could be relevant for this compound. This document will synthesize available quantitative data, detail experimental protocols, and visualize relevant signaling pathways to serve as a foundational resource for researchers investigating this and related natural products.

Biological and Pharmacological Activities of Cassia Species and Their Constituents

The therapeutic potential of the Cassia genus is attributed to its rich phytochemical profile, which includes anthraquinones, flavonoids, and naphthopyrone glycosides like this compound.[1] The following sections summarize the key pharmacological activities reported for extracts and isolated compounds from various Cassia species.

Antimicrobial Activity

Extracts from Cassia species have demonstrated significant activity against a broad spectrum of microorganisms. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Plant Species | Extract/Compound | Microorganism | MIC (µg/mL) | Reference |

| Cassia pudibunda | Isolated Compounds | Not specified | Not specified | [3] |

| Cassia alata | Methanol Extracts | Various Bacteria | Not specified | [4] |

| Cassia auriculata | Various Extracts | Various Bacteria & Fungi | Not specified | |

| Cassia fistula | Ethanolic & Methanolic Extracts | Bacillus cereus, Staphylococcus aureus, S. epidermidis, Salmonella Typhi, Kelebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Proteus mirabilis | Not specified |

Antioxidant Activity

The antioxidant properties of Cassia species are well-documented and are often attributed to their phenolic and flavonoid content. The antioxidant capacity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the half-maximal inhibitory concentration (IC50).

| Plant Species | Extract/Compound | Assay | IC50 (µg/mL) | Reference |

| Cassia fistula | Hydroalcoholic fruit pulp extract | DPPH radical scavenging | >60 | |

| Cassia fistula | Methanolic pulp and seed extracts | DPPH radical scavenging | 915 and 1088 |

Anti-inflammatory Activity

Several Cassia species and their isolated compounds have been shown to possess anti-inflammatory properties. These effects are often investigated by measuring the inhibition of inflammatory mediators in cell-based assays.

| Plant Species | Extract/Compound | Assay | Effect | Reference |

| Cassia fistula | Methanolic leaf extract | Inhibition of NO production in LPS-induced RAW 264.7 macrophages | Significant inhibition | |

| Cinnamomum burmannii (Indonesian cassia) | Coumarin and Indonesian cassia extract (ICE) | Inhibition of PGE2, TNF-α, NO, IL-6, and IL-1β in LPS-induced RAW264.7 cells | Significant reduction |

Hepatoprotective Activity

The protective effects of Cassia species against liver damage have been demonstrated in several preclinical studies. These studies typically involve inducing liver injury in animal models and then assessing the protective effects of the plant extracts by measuring serum levels of liver enzymes.

| Plant Species | Extract/Compound | Animal Model | Protective Effect | Reference |

| Cassia obtusifolia | Anthraquinone and naphthopyrone glycosides | t-BHP-induced oxidative damage in HepG2 cells | Ameliorated increased intracellular ROS and decreased glutathione levels | |

| Cassia occidentalis | Different successive extractives | CCl4-induced hepatotoxicity in Wistar rats | Not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols can be adapted for the screening of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Prepare a stock solution of the test compound.

-

Dispense 100 µL of broth medium into each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Prepare an inoculum of the microorganism and dilute it in broth to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL. The concentrations of the test compound will now be half of the initial serial dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to scavenge the DPPH radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compound (e.g., this compound)

-

Ascorbic acid or Trolox (as a standard antioxidant)

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

-

In a 96-well plate, add a specific volume of the test compound or standard solution to each well (e.g., 50 µL).

-

Add the DPPH solution to each well (e.g., 150 µL).

-

Include a control containing methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound)

-

Griess reagent (for NO measurement)

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, remove the medium and replace it with fresh medium containing various non-toxic concentrations of the test compound.

-

Pre-treat the cells with the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

-

After the incubation period, collect the cell culture supernatant.

-

To measure the amount of NO produced, mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Hepatoprotective Assay: In Vitro Model of Oxidative Stress in HepG2 Cells

This assay evaluates the ability of a compound to protect liver cells (HepG2) from oxidative damage induced by a toxic agent like tert-butyl hydroperoxide (t-BHP).

Materials:

-

HepG2 human hepatoma cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compound (e.g., this compound)

-

tert-butyl hydroperoxide (t-BHP)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit

-

Assay kits for measuring reactive oxygen species (ROS) and glutathione (GSH)

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Pre-treat the cells with various non-toxic concentrations of the test compound for a specified period (e.g., 2-4 hours).

-

Induce oxidative stress by adding t-BHP (e.g., 200 µM) to the wells and incubate for a further 2-4 hours. Include appropriate controls (untreated cells, cells treated with t-BHP only).

-

Cell Viability Assessment (MTT Assay):

-

After treatment, remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

-

-

Measurement of Intracellular ROS and GSH:

-

After treatment, wash the cells and use specific fluorescent probes (e.g., DCFH-DA for ROS, monochlorobimane for GSH) according to the manufacturer's instructions.

-

Measure the fluorescence using a microplate reader. The change in fluorescence intensity indicates the level of ROS or GSH.

-

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on other compounds from the Cassia genus provides insights into potential mechanisms of action.

Anti-inflammatory Signaling Pathway

Many natural compounds with anti-inflammatory properties exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Caption: Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Hepatoprotective Signaling Pathway

The hepatoprotective effects of some Cassia glycosides have been linked to the activation of the Nrf2-mediated antioxidant response.

Caption: Proposed hepatoprotective mechanism of this compound via the Nrf2/ARE pathway.

Experimental Workflow for Screening this compound

The following diagram illustrates a logical workflow for the comprehensive pharmacological screening of this compound.

Caption: A phased experimental workflow for the pharmacological screening of this compound.

Conclusion

This technical guide provides a framework for the biological and pharmacological screening of this compound, drawing upon the wealth of research conducted on the Cassia genus. While direct and extensive data on isolated this compound is currently lacking, the information presented here on related extracts and compounds offers valuable insights into its potential therapeutic activities. The detailed experimental protocols and proposed signaling pathways serve as a starting point for researchers to systematically investigate the pharmacological profile of this compound. Further studies focusing on the isolated compound are crucial to fully elucidate its mechanisms of action and to validate its potential as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review of Flavonoids from Cassia Species and their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An anthraquinone and three naphthopyrone derivatives from Cassia pudibunda [air.unimi.it]

- 4. Antimicrobial activity of Cassia alata - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Cassiaside B and its Role in Plant Secondary Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cassiaside B is a naturally occurring naphthopyranone glycoside found in plants of the Cassia genus, notably in the seeds of Cassia obtusifolia. As a secondary metabolite, this compound is not directly involved in the primary functions of plant growth and development but plays a crucial role in the plant's interaction with its environment. This technical guide provides a comprehensive overview of this compound, delving into its chemical nature, biosynthesis, and its significant, though often inferred, role in plant secondary metabolism, particularly in defense mechanisms. The information presented herein is intended to be a valuable resource for researchers in natural product chemistry, plant biology, and drug discovery.

Chemical Identity and Structure

This compound is structurally identified as rubrofusarin 6-O-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside. Its molecular structure consists of a rubrofusarin aglycone, which is a naphtho-γ-pyrone, attached to a disaccharide moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H30O14 | --INVALID-LINK-- |

| Molecular Weight | 566.5 g/mol | --INVALID-LINK-- |

| IUPAC Name | 6-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | --INVALID-LINK-- |

| Class | Naphthopyranone Glycoside | --INVALID-LINK-- |

Biosynthesis of the Rubrofusarin Core

The aglycone of this compound, rubrofusarin, is synthesized via the polyketide pathway. This pathway involves the sequential condensation of acetate units, derived from acetyl-CoA and malonyl-CoA, to form a polyketide chain, which then undergoes cyclization and aromatization reactions to form the characteristic naphthopyranone scaffold. While the specific enzymes for this compound biosynthesis in Cassia obtusifolia have not been fully elucidated, transcriptome analysis of this plant has identified putative genes for polyketide synthase III (PKS III) and other modifying enzymes like cytochrome P450s and UDP-glycosyltransferases, which are likely involved in the biosynthesis and glycosylation of the rubrofusarin core[1].

In fungi, the biosynthesis of the related compound aurofusarin, which shares the rubrofusarin core, is known to be initiated by a type I polyketide synthase (PKS) that catalyzes the condensation of one acetyl-CoA and six malonyl-CoA units[1][2][3]. A similar mechanism is proposed for the biosynthesis of rubrofusarin in plants.

References

The Solubility Profile of Cassiaside B: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of the Naphthopyrone Glycoside, Cassiaside B, in Various Organic Solvents.

This technical guide provides a comprehensive overview of the solubility of this compound, a naturally occurring naphthopyrone glycoside with recognized biological activities. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, details a robust experimental protocol for solubility determination, and visualizes a key signaling pathway associated with this class of compounds.

Quantitative and Qualitative Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and efficacy. The following table summarizes the known solubility of this compound in various organic solvents. It is important to note that while quantitative data is available for Dimethyl Sulfoxide (DMSO), the solubility in other organic solvents is primarily reported qualitatively. For the purpose of providing a more comprehensive, albeit estimated, dataset for researchers, this table also includes solubility information for structurally similar naphthopyrone glycosides. These estimations should be confirmed experimentally for specific applications.

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility of this compound | Qualitative Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 58.82 mg/mL (103.83 mM)[1] | Soluble |

| Chloroform | CHCl₃ | 119.38 | Not Reported | Soluble |

| Dichloromethane | CH₂Cl₂ | 84.93 | Not Reported | Soluble |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Not Reported | Soluble |

| Acetone | C₃H₆O | 58.08 | Not Reported | Soluble |

| Methanol | CH₄O | 32.04 | Not Reported | Soluble (for Cassiaside B2) |

| Ethanol | C₂H₆O | 46.07 | Not Reported | Soluble (for Cassiaside B2) |

| Pyridine | C₅H₅N | 79.10 | Not Reported | Soluble (for Cassiaside B2) |

Note: The solubility of Cassiaside B2, a related compound, is mentioned to be in Pyridine, Methanol, and Ethanol. While not directly this compound, this provides an indication of potential solubility in these solvents. To enhance solubility, sonication is recommended when preparing solutions in DMSO. For obtaining a higher solubility in other solvents, warming the solution at 37°C and shaking it in an ultrasonic bath for a while can be beneficial.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The following protocol details a standardized and widely accepted method for determining the equilibrium solubility of a compound like this compound. This method, known as the shake-flask method, is considered the gold standard for its reliability and accuracy.

2.1. Materials and Equipment

-

This compound (solid powder, purity >98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution process has reached a steady state.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle by letting them stand for a short period.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

HPLC Conditions (Example):

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV-Vis spectrum of this compound (a wavelength around 270-280 nm is often suitable for similar compounds).

-

Injection Volume: 10 µL

-

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the samples.

-

2.3. Data Analysis

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in mg/mL and mM.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Biological Context: Signaling Pathway

Naphthopyrone glycosides, the class of compounds to which this compound belongs, have been shown to exert hepatoprotective effects through the modulation of specific signaling pathways. One of the key pathways identified is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated heme oxygenase-1 (HO-1) activation and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The following diagram illustrates this protective mechanism.

Caption: Nrf2-Mediated Hepatoprotective Signaling Pathway of Naphthopyrone Glycosides.

This guide provides foundational knowledge on the solubility of this compound, equipping researchers with the necessary data and methodologies to effectively utilize this compound in their studies. The visualization of the associated signaling pathway further contextualizes its biological relevance, fostering a deeper understanding of its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Cassiaside B by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, detailed protocol for the quantification of Cassiaside B using a validated High-Performance Liquid Chromatography (HPLC) method. The information is intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound, a naphthopyrone glycoside, is a significant bioactive compound found in the seeds of Cassia obtusifolia and other Cassia species. It is recognized for its potential therapeutic properties, including hepatoprotective effects. Accurate and precise quantification of this compound is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This document outlines a reliable HPLC method for the determination of this compound.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the successful quantification of this compound.

Reagents and Materials

-

Solvents: HPLC grade acetonitrile, methanol, tetrahydrofuran (THF), and water.[1][2] Acetic acid and formic acid (analytical grade).[1][3]

-

Reference Standard: this compound (purity ≥ 98%).

-

Sample: Dried and powdered seeds of Cassia obtusifolia or other plant material containing this compound.

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[1]

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 μm or 0.45 μm)

-

Volumetric flasks and pipettes

Preparation of Standard Solutions

A stock solution of this compound reference standard is prepared by accurately weighing a known amount of the compound, dissolving it in methanol, and diluting it to a specific concentration (e.g., 1 mg/mL). Working standard solutions are then prepared by serially diluting the stock solution with methanol to obtain a range of concentrations for the calibration curve.

Sample Preparation

The following protocol is recommended for the extraction of this compound from plant material:

-

Defatting: The dried powder of the plant material is first defatted with a non-polar solvent like petroleum ether or chloroform in a Soxhlet apparatus.

-

Extraction: The defatted powder is then extracted with methanol using an ultrasonic bath for a specified period (e.g., 30 minutes).

-

Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure.

-

Final Sample Solution: The dried extract is redissolved in a known volume of the mobile phase or methanol and filtered through a 0.22 μm syringe filter before injection into the HPLC system.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the analysis. The following conditions have been found to be suitable for the separation and quantification of Cassiaside A and B, and can be adapted for this compound.

| Parameter | Condition |

| Column | μ-Bondapak C18 (3.9 mm × 300 mm, 10 μm) or similar C18 column |

| Mobile Phase | Acetonitrile:Water:THF:Acetic Acid (20:76.5:3.0:0.5, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 μL |

| Detection Wavelength | 278 nm |

| Column Temperature | Ambient |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

| Validation Parameter | Typical Results and Acceptance Criteria |

| Linearity | A linear relationship between the peak area and concentration of this compound should be established. A correlation coefficient (r²) of > 0.999 is desirable. For a similar compound, sennoside B, linearity was observed in the range of 0.98–62.5 µg/ml with an R² of 0.999. |

| Accuracy | The accuracy of the method is determined by recovery studies. The average recovery should be within the range of 95-105%. For this compound, an average recovery of 97.78 ± 2.16% has been reported. |

| Precision | The precision of the method is evaluated by determining the relative standard deviation (RSD) for replicate injections. The RSD for both intra-day and inter-day precision should be less than 2%. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. For a related compound, sennoside B, the LOD was found to be 0.011 µg/mL. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. For sennoside B, the LOQ was 0.034 µg/mL. |

| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by comparing the chromatograms of the standard, sample, and blank. |

Data Presentation

The quantitative data for this compound should be presented in a clear and structured manner.

Table 1: Chromatographic Data for this compound

| Compound | Retention Time (min) |

| This compound | 13.27 |

Note: Retention times may vary depending on the specific HPLC system and column used.

Table 2: Method Validation Summary for this compound Quantification

| Parameter | Result |

| Linearity Range (μg) | 0.125 - 0.625 |

| Correlation Coefficient (r²) | 0.9999 |

| Average Recovery (%) | 97.78 ± 2.16 |

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound.

Conclusion

The HPLC method described provides a sensitive, specific, and accurate approach for the quantification of this compound in plant materials. Proper method validation is essential to ensure reliable and reproducible results, which are critical for the quality assessment of herbal products and in various stages of drug development.

References

Application Note: UPLC-MS/MS for Sensitive Detection of Cassiaside B in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the sensitive detection and quantification of Cassiaside B in plant extracts using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This compound, a naphthopyrone glycoside found in Cassia species, has garnered interest for its potential therapeutic properties, including antimicrobial and antioxidant activities. The protocol described herein offers a robust and sensitive analytical method essential for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This application note includes protocols for sample preparation, UPLC-MS/MS analysis, and data interpretation. Additionally, a proposed antimicrobial mechanism of action for naphthopyrones is illustrated.

Introduction

Cassia species are widely used in traditional medicine, and their therapeutic effects are attributed to a rich diversity of phytochemicals, including anthraquinones and naphthopyrone glycosides.[1] this compound is a naphthopyrone glycoside that has been identified in Cassia tora and other species.[1] Due to its biological activities, a sensitive and selective analytical method is crucial for its accurate quantification in complex plant matrices. UPLC-MS/MS offers superior resolution, sensitivity, and specificity compared to conventional HPLC methods, making it the ideal platform for analyzing trace levels of this compound in plant extracts.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol is adapted from methods used for the extraction of similar glycosides from Cassia species.

Materials:

-

Dried and powdered plant material (e.g., seeds, leaves)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol in water.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonically disrupt the sample in an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

-

The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following parameters are based on established methods for the analysis of sennoside B, an isomer of this compound, and can be optimized for this compound analysis.

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Gradient | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B |

Mass Spectrometry Conditions (Proposed):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Precursor Ion [M-H]⁻: m/z 565.16

Method for Determining Product Ions and Collision Energy:

-

Perform a direct infusion of a this compound standard into the mass spectrometer.

-

In full scan mode, confirm the presence of the deprotonated molecule [M-H]⁻ at m/z 565.16.

-

Perform a product ion scan of the precursor ion (m/z 565.16) to identify the major fragment ions. Based on the structure of this compound (a naphthopyrone with two glycosidic linkages), likely fragmentations would involve the loss of the sugar moieties.

-

Select the two most intense and stable product ions for MRM analysis.

-

Optimize the collision energy for each transition to achieve the maximum signal intensity.

Proposed MRM Transitions (for method development):

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| 565.16 | To be determined | 100 | To be optimized | To be optimized |

| 565.16 | To be determined | 100 | To be optimized | To be optimized |

Data Presentation

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated UPLC-MS/MS method for this compound, based on data from the closely related compound, sennoside B.[2]

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Concentration Range | ~1 - 1000 ng/mL |

| Limit of Detection (LOD) | ~0.01 µg/mL |

| Limit of Quantification (LOQ) | ~0.03 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 15% |

Mandatory Visualization

Experimental Workflow

Caption: UPLC-MS/MS workflow for this compound analysis.

Proposed Antimicrobial Mechanism of Naphthopyrones

Naphthopyrones, the class of compounds to which this compound belongs, have been reported to exhibit antimicrobial activity. One proposed mechanism is the inhibition of bacterial fatty acid biosynthesis, specifically targeting the enoyl-acyl carrier protein reductase (FabI).

Caption: Proposed inhibition of bacterial fatty acid synthesis by this compound.

Discussion

The developed UPLC-MS/MS method provides a sensitive and reliable tool for the quantification of this compound in plant extracts. The sample preparation protocol is straightforward and effective for extracting this compound and related glycosides. The chromatographic conditions are optimized to provide good separation from other matrix components. While the exact MRM transitions for this compound need to be determined experimentally, the proposed approach of using a product ion scan on a standard will yield the necessary parameters for a highly selective MRM method.

The proposed mechanism of antimicrobial action through the inhibition of FabI provides a plausible explanation for the observed biological activity of naphthopyrones. This pathway is a validated target for antibacterial drug discovery, suggesting that this compound and related compounds may be promising leads for the development of new antimicrobial agents.

Conclusion